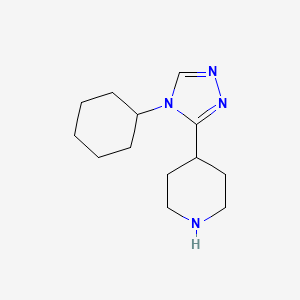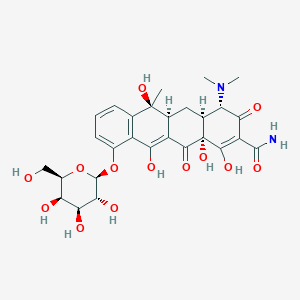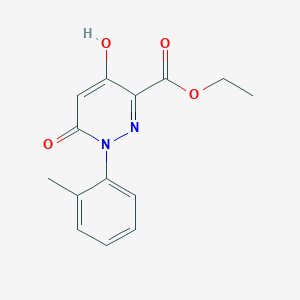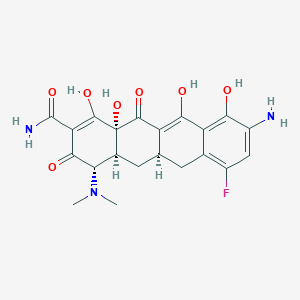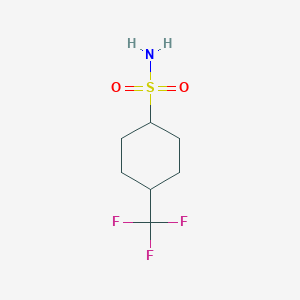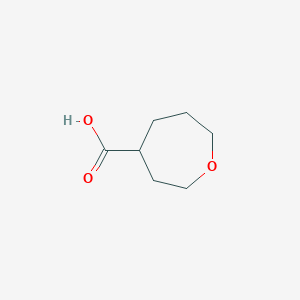
Oxepane-4-carboxylic acid
Übersicht
Beschreibung
Oxepane-4-carboxylic acid is an organic compound that incorporates a carboxyl functional group . It has a molecular weight of 144.17 g/mol. The carboxyl group is attached to a carbonyl and a hydroxyl group on the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the carbonyl group a basic trigonal shape .
Synthesis Analysis
The synthesis of carboxylic acids can involve the hydrolysis of nitriles and carboxylation of organometallic intermediates . These methods begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen .Molecular Structure Analysis
The molecular structure of Oxepane-4-carboxylic acid contains a total of 22 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis
Carboxylic acids can be converted into various compounds through nucleophilic acyl substitution reactions . For instance, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be converted into esters through an acid-catalyzed nucleophilic acyl substitution reaction with an alcohol .Physical And Chemical Properties Analysis
Carboxylic acids, including Oxepane-4-carboxylic acid, have certain physical properties. They are organic compounds incorporating a carboxyl functional group, CO2H . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Reactions
- Oxepane derivatives can be obtained through oxidative ring opening of 3-oxabicyclo[4.1.0]hept-4-enes formed by Pt(II)-catalyzed cyclopropanation of enol ethers by alkynes (Nevado, Ferrer, & Echavarren, 2004).
- Oxepanes have been synthesized in good yields by iodoetherification of unsaturated alcohols, demonstrating their potential in chemical synthesis (Brunel & Rousseau, 1996).
- Cyclopropanation and ring expansion methodologies have been developed to produce oxepanes, offering an approach to synthesize substituted oxepanes (Hoberg, 1997).
- α,α′-trans-Oxepanes have been synthesized through organocatalytic oxa-conjugate addition reactions, which are crucial for creating highly functionalized oxepanes in natural product synthesis (Lanier, Kasper, Kim, & Hong, 2014).
Polymerization and Material Science
- Oxepane high explosives have been studied theoretically to understand their reactivity and potential applications in explosives (Kim, 2012).
- The polymerization of oxepane (OXP) has been investigated, revealing insights into covalent and ionic active centers and their role in polymerization mechanisms (Baran, Brzezinska, Matyjaszewski, & Penczek, 1983).
- Melt polymerization of oxepane-2,7-dione has been explored, leading to insights into the ring-opening polymerization process and its application in producing low molecular weight poly (adipic anhydride) (Albertsson & Lundmark, 1990).
Biological Applications and Molecular Studies
- Oxepane nucleic acids (ONAs) have been synthesized, showcasing their stability against nuclease degradation and their potential in biological studies (Sabatino & Damha, 2007).
- Research has been conducted on bacterial carboxylate reductases and their activity on bifunctional carboxylic acids containing oxepane, illustrating their significance in biocatalysis (Khusnutdinova, Flick, Popovic, Brown, Tchigvintsev, Nocek, Correia, Joo, Mahadevan, & Yakunin, 2017).
Zukünftige Richtungen
Oxepane motifs, including Oxepane-4-carboxylic acid, are prevalent in both naturally and synthetically bioactive molecules . They have potential implications in various fields of research and industry. Future research may focus on the photoredox-catalyzed formal [5 + 2] annulation of N-alkoxypyridiniums and 1,3-dienes/1,3-enynes for the rapid synthesis of structurally diverse alkene/alkyne-containing oxepanes .
Eigenschaften
IUPAC Name |
oxepane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)6-2-1-4-10-5-3-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTVJDHKNWWRKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxepane-4-carboxylic acid | |
CAS RN |
933747-23-0 | |
| Record name | oxepane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[1-(3,4-dimethoxyphenethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1425343.png)
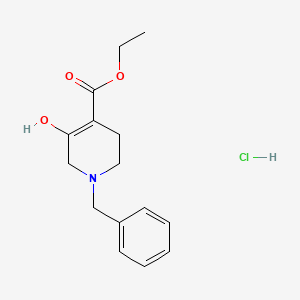
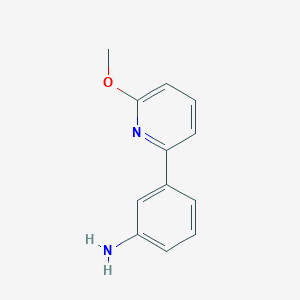
![3-(4-chlorobenzyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2(1H)-pyridinone](/img/structure/B1425347.png)
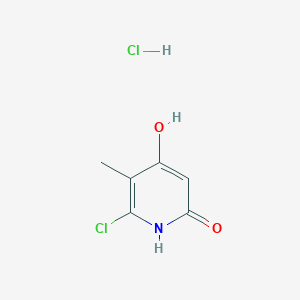
![N'-[(E)-(3-chlorophenyl)methylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide](/img/structure/B1425350.png)
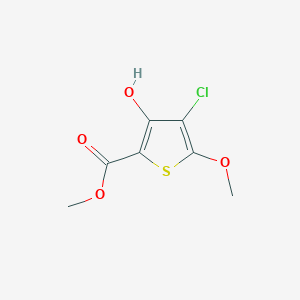

![3-[(2-Methylphenyl)methanesulfinylmethyl]furan-2-carboxylic acid](/img/structure/B1425357.png)
